

Technical Guide: Physical Properties of 2-Methoxypyridine-3-boronic acid hydrate

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Compound of Interest

Compound Name: *2-Methoxypyridine-3-boronic acid hydrate*

Cat. No.: *B582384*

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical and chemical properties of 2-Methoxypyridine-3-boronic acid and its hydrated form. It includes tabulated data for key properties, detailed experimental protocols for synthesis and analysis, and logical diagrams illustrating its synthesis and application. Note that while the hydrated form (CAS 1256355-25-5) is specified, much of the available literature and supplier data refers to the anhydrous form (CAS 163105-90-6).^[1] Properties are generally similar, with the primary difference being the presence of water of crystallization.

Physical and Chemical Properties

2-Methoxypyridine-3-boronic acid is a heterocyclic organic compound frequently used as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.^[2] Its physical characteristics are summarized below.

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source(s)
Appearance	White to almost white powder, crystalline powder, or crystals. [3] May also appear as cream to pale brown powder.[4]	[3][4]
Molecular Formula	C ₆ H ₈ BNO ₃ (anhydrous)	[3][4][5]
Molecular Weight	152.94 g/mol (anhydrous)	[5]
Melting Point	140-146 °C (may decompose)	[2][3][6]
Boiling Point	326.4 ± 52.0 °C (Predicted)	[5]
Density	1.24 ± 0.1 g/cm ³ (Predicted)	[5]
pKa	6.90 ± 0.58 (Predicted)	[5]
Solubility	Soluble in Methanol.[5][6][7] Soluble to at least 5 mg/mL in various formulations including DMSO, PEG300, and Corn Oil. [8]	[5][6][7][8]
Storage Conditions	Refrigerate at 2-8 °C.[5] Heat sensitive.[6][7]	[5][6][7]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of 2-Methoxypyridine-3-boronic acid.

A common method for synthesizing 2-Methoxypyridine-3-boronic acid involves the directed ortho-metallation (lithiation) of 2-methoxypyridine, followed by quenching with a borate ester.[9]

Procedure:

- Dissolve 2-methoxypyridine and diisopropylamine in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C under an inert atmosphere.[9]

- Slowly add a solution of lithium (trimethylsilyl)methyl in hexane. Stir the reaction for several hours at -20 °C to ensure lithiation is complete.[9]
- Maintaining the temperature at -20 °C, add triisopropyl borate dropwise to the reaction mixture.[9]
- Allow the mixture to warm to room temperature and stir overnight.[9]
- Quench the reaction by adding a 5% aqueous sodium hydroxide solution for hydrolysis.[9]
- Separate the aqueous layer and adjust its pH to 5 using a 10% aqueous hydrochloric acid solution, which will cause the product to precipitate.[9]
- Collect the resulting white precipitate by filtration and dry to obtain 2-Methoxypyridine-3-boronic acid.[9]



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Synthesis workflow for 2-Methoxypyridine-3-boronic acid.

To prepare a stock solution for biological or screening assays, the following protocol can be used to achieve a concentration of at least 5 mg/mL.[8]

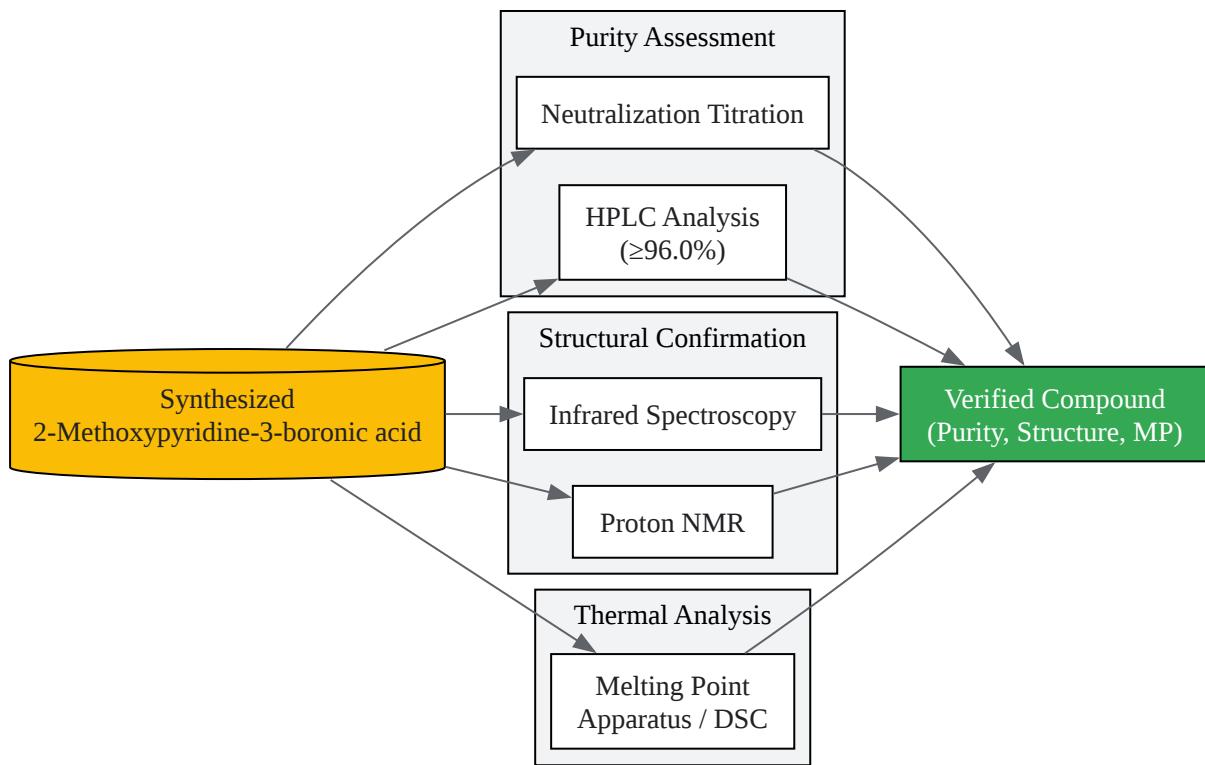
Procedure for 1 mL Working Solution:

- Prepare a 50 mg/mL stock solution of 2-Methoxypyridine-3-boronic acid in DMSO.[8]
- To a sterile tube, add 400 μ L of PEG300 and mix evenly with 100 μ L of the DMSO stock solution.[8]
- Add 50 μ L of Tween-80 to the mixture and mix thoroughly.[8]
- Add 450 μ L of saline to adjust the final volume to 1 mL and mix until a clear solution is obtained.[8] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[8]

The identity and purity of the synthesized compound are typically confirmed using a combination of analytical techniques.

Workflow:

- Purity Assessment: The purity of the compound is often determined by High-Performance Liquid Chromatography (HPLC), with acceptance criteria typically set at $\geq 96.0\%.$ [3] Alternatively, an aqueous acid-base titration can be used.[4]
- Structural Confirmation: The chemical structure is confirmed by comparing the resulting spectrum to a reference. Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the proton environment and Infrared (IR) spectroscopy to identify functional groups.[3][4]
- Melting Point Determination: The melting point range is measured using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) to assess thermal transition and purity.



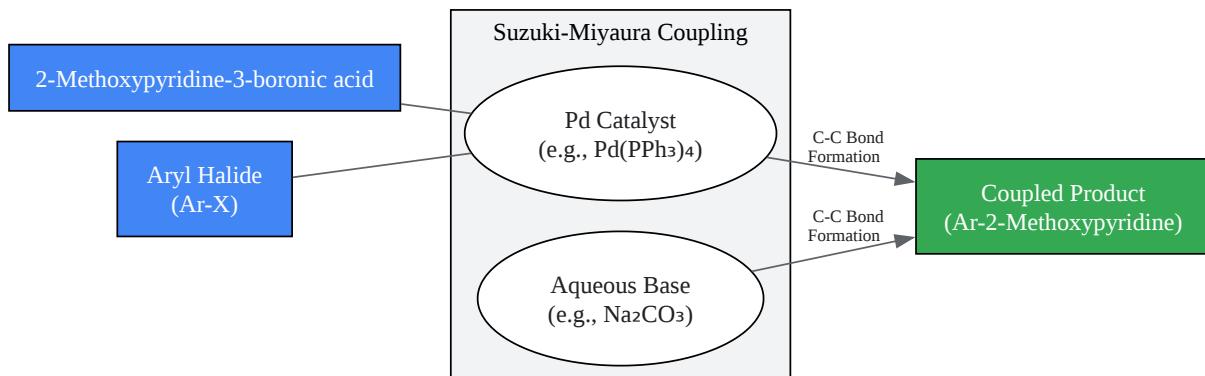
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Workflow for physical and structural characterization.

Applications in Research and Development

The primary application of 2-Methoxypyridine-3-boronic acid is as a reactant in Suzuki-Miyaura cross-coupling reactions.^[2] This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds to assemble complex molecules from smaller fragments.

In a typical Suzuki reaction, the boronic acid couples with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This versatility makes it an invaluable reagent for synthesizing novel compounds in drug discovery and materials science.^[2]



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Logical diagram of a Suzuki-Miyaura cross-coupling reaction.

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